6-(Butan-2-yloxy)pyridin-2-amine
Overview
Description
6-(Butan-2-yloxy)pyridin-2-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biochemical reaction. For example, a compound might target a specific kinase enzyme that plays a crucial role in cell division .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. The compound’s structure often plays a key role in its mode of action .
Biochemical Pathways
The compound’s interaction with its target will affect certain biochemical pathways. These are a series of chemical reactions that occur within a cell, and the compound’s action can either inhibit or stimulate these reactions.
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific biochemical pathways it affects. This could range from inducing cell death in cancer cells to reducing inflammation .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH level of the environment, the presence of other compounds or drugs, and the temperature .
Properties
IUPAC Name |
6-butan-2-yloxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQSAAAXRKJBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.